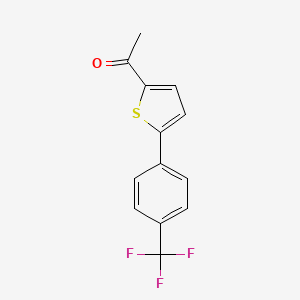

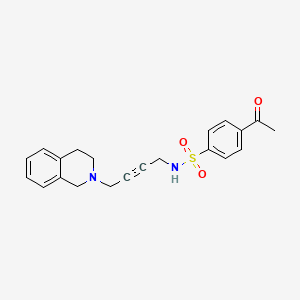

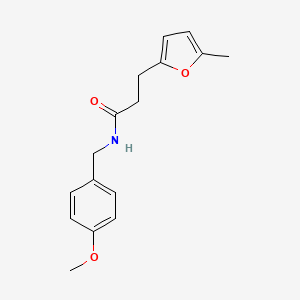

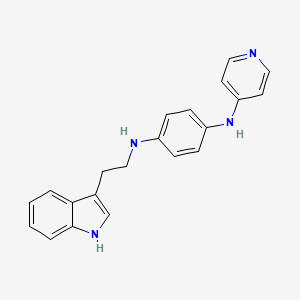

![molecular formula C20H26N4O3 B2639140 3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 836640-99-4](/img/structure/B2639140.png)

3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Vue d'ensemble

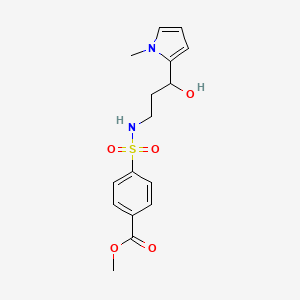

Description

3-Methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrroloquinoxaline core, which is a fused bicyclic system, and various functional groups that contribute to its chemical reactivity and biological properties.

Applications De Recherche Scientifique

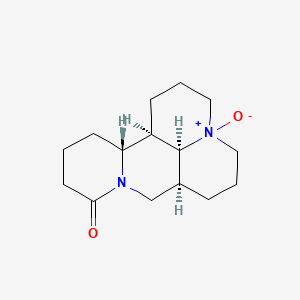

Radiotracer Development for Imaging GABA Receptors

A study developed new radiotracers for imaging GABA_A- and GABA_B-benzodiazepine receptors using positron emission tomography (PET). Two quinolines, acting as positive allosteric modulators of γ-aminobutyric acid (GABA) receptors, were radiolabelled at the methoxy position with carbon-11. Preliminary studies showed promising imaging characteristics, with one radiotracer demonstrating higher brain uptake and potential for further evaluation in imaging GABA_A receptors (Moran et al., 2012).

Novel Synthesis Methods

Research on the facile synthesis of some new 3H-Pyrrolo[2,3-c]quinoline derivatives from 4-formylquinolines showcases innovative synthetic routes. These derivatives were prepared directly by condensation, indicating the chemical versatility and potential pharmaceutical applications of pyrroloquinoline structures (Molina, Alajarín, & Sánchez-Andrada, 1993).

Antimicrobial and Antiviral Activity

A study synthesized a new quinoline derivative from Streptomyces sp. neau50, which showed cytotoxicity against human lung adenocarcinoma cell line A549. This highlights the potential of pyrroloquinoline derivatives in developing new antimicrobial and anticancer agents (Wang et al., 2011).

Synthesis of Camptothecin Analogues

Efforts to synthesize 2,3-dihydro-1H-pyrrolo[3,4-b]quinoline, a key intermediate in camptothecin synthesis, reveal the importance of these structures in medicinal chemistry for cancer treatment. The study describes an efficient regioselective synthesis approach (Zalkow et al., 1971).

Mécanisme D'action

Target of Action

The primary target of 3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is currently under investigation . The compound has been evaluated in various assays, suggesting a potential interaction with multiple targets .

Mode of Action

It is believed to interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

The compound’s effects on these pathways and their downstream effects are subjects of ongoing research .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation . These properties will have a significant impact on the compound’s bioavailability .

Result of Action

Ongoing research aims to elucidate these effects and their implications for the compound’s therapeutic potential .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . These factors include the physiological environment within the body, as well as external factors such as temperature and pH .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes such as dihydrolipoyllysine-residue acetyltransferase, a component of the pyruvate dehydrogenase complex . This interaction suggests that the compound may influence metabolic pathways involving pyruvate metabolism. Additionally, the compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with various proteins, potentially altering their activity and stability.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling proteins, leading to changes in downstream signaling cascades. This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, the compound’s impact on cellular metabolism includes changes in the flux of metabolic intermediates and the regulation of energy production pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For example, it has been observed to inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its behavior in biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, toxic or adverse effects can occur, including cellular stress, apoptosis, and organ toxicity. These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as pyruvate dehydrogenase, influencing the conversion of pyruvate to acetyl-CoA . This interaction affects the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, leading to changes in energy production and metabolic flux. Additionally, the compound may impact the levels of various metabolites, further influencing cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization within cells can affect its activity and function, with potential accumulation in specific organelles influencing its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence metabolic processes and energy production. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

-

Formation of the Pyrroloquinoxaline Core:

- Starting with a quinoxaline derivative, the pyrrole ring is introduced through a cyclization reaction.

- Conditions: This step often requires a catalyst such as palladium and a base like potassium carbonate, under an inert atmosphere (e.g., nitrogen or argon).

-

Functional Group Modifications:

- The introduction of the 3-methylbutyl and 3-methoxypropyl groups is achieved through nucleophilic substitution reactions.

- Conditions: These reactions typically use reagents like alkyl halides (e.g., 3-methylbutyl bromide) and bases (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide).

-

Amination and Carboxylation:

- The amino group is introduced via a reductive amination process, while the carboxylate group is added through esterification.

- Conditions: Reductive amination may use reducing agents like sodium cyanoborohydride, and esterification can be performed using carboxylic acids and alcohols in the presence of acid catalysts.

Industrial Production Methods: Industrial production of this compound would scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This often involves continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, forming aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the quinoxaline ring, potentially converting it to a dihydroquinoxaline derivative.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Dihydro derivatives.

Substitution: Various alkylated or acylated products.

Chemistry:

- Used as a building block for synthesizing more complex molecules.

- Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

- Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

- Explored as a potential antimicrobial agent, showing activity against various bacterial and fungal strains.

Industry:

- Potential applications in the development of new pharmaceuticals.

- Used in research for developing novel materials with specific electronic or optical properties.

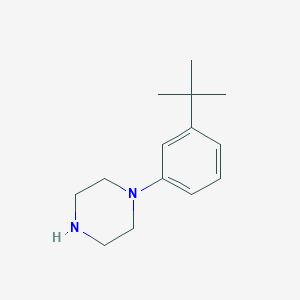

Comparaison Avec Des Composés Similaires

Pyrrolo[2,3-b]quinoxaline: The parent compound without the 3-methylbutyl and 3-methoxypropyl groups.

Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents.

Uniqueness:

- The specific combination of functional groups in 3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate provides unique chemical reactivity and biological activity.

- Its ability to interact with both DNA and proteins makes it a versatile compound for various applications in research and industry.

This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action

Propriétés

IUPAC Name |

3-methylbutyl 2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3/c1-13(2)9-12-27-20(25)16-17-19(24(18(16)21)10-6-11-26-3)23-15-8-5-4-7-14(15)22-17/h4-5,7-8,13H,6,9-12,21H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHZLDOFIYICBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCOC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2639061.png)

![4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2639066.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-2H-chromen-2-one](/img/structure/B2639070.png)

![methyl (E)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B2639071.png)

![(E)-4-(Dimethylamino)-N-[4,4-dimethyl-1-(1-methylpyrazol-3-yl)pentyl]but-2-enamide](/img/structure/B2639072.png)

![N-(4-chlorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2639073.png)

![Methyl 4-(((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2639079.png)